molecular formula C22H29NO B14214111 1-[([1,1'-Biphenyl]-4-yl)methoxy]-2,2,6,6-tetramethylpiperidine CAS No. 823179-61-9

1-[([1,1'-Biphenyl]-4-yl)methoxy]-2,2,6,6-tetramethylpiperidine

Cat. No.: B14214111
CAS No.: 823179-61-9
M. Wt: 323.5 g/mol
InChI Key: VAORYUJUFZHQMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[([1,1’-Biphenyl]-4-yl)methoxy]-2,2,6,6-tetramethylpiperidine is an organic compound with a complex structure It consists of a biphenyl group attached to a methoxy group, which is further connected to a tetramethylpiperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[([1,1’-Biphenyl]-4-yl)methoxy]-2,2,6,6-tetramethylpiperidine typically involves multiple steps. One common method includes the reaction of 4-bromobiphenyl with sodium methoxide to form 4-methoxybiphenyl. This intermediate is then reacted with 2,2,6,6-tetramethylpiperidine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-[([1,1’-Biphenyl]-4-yl)methoxy]-2,2,6,6-tetramethylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: The major products include biphenyl carboxylic acids.

    Reduction: The major products are reduced forms of the biphenyl group.

    Substitution: The major products are substituted biphenyl derivatives.

Scientific Research Applications

1-[([1,1’-Biphenyl]-4-yl)methoxy]-2,2,6,6-tetramethylpiperidine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of advanced materials and as an additive in polymer chemistry.

Mechanism of Action

The mechanism of action of 1-[([1,1’-Biphenyl]-4-yl)methoxy]-2,2,6,6-tetramethylpiperidine involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the methoxy and piperidine groups can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[([1,1’-Biphenyl]-4-yl)methoxy]-2,2,6,6-tetramethylpiperidine
  • 4-Methoxybiphenyl
  • 2,2,6,6-Tetramethylpiperidine

Uniqueness

1-[([1,1’-Biphenyl]-4-yl)methoxy]-2,2,6,6-tetramethylpiperidine is unique due to its combination of a biphenyl group with a methoxy and tetramethylpiperidine moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the presence of the tetramethylpiperidine ring enhances its stability and lipophilicity, making it more suitable for certain applications.

Properties

CAS No.

823179-61-9

Molecular Formula

C22H29NO

Molecular Weight

323.5 g/mol

IUPAC Name

2,2,6,6-tetramethyl-1-[(4-phenylphenyl)methoxy]piperidine

InChI

InChI=1S/C22H29NO/c1-21(2)15-8-16-22(3,4)23(21)24-17-18-11-13-20(14-12-18)19-9-6-5-7-10-19/h5-7,9-14H,8,15-17H2,1-4H3

InChI Key

VAORYUJUFZHQMT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(N1OCC2=CC=C(C=C2)C3=CC=CC=C3)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.